molecular formula C8H10N2O2 B2548463 (R)-1-(3-nitrophenyl)ethanamine CAS No. 297730-27-9

(R)-1-(3-nitrophenyl)ethanamine

Cat. No.: B2548463
CAS No.: 297730-27-9
M. Wt: 166.18
InChI Key: AVIBPONLEKDCPQ-ZCFIWIBFSA-N
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Description

(R)-1-(3-nitrophenyl)ethanamine is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(3-nitrophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6(9)7-3-2-4-8(5-7)10(11)12/h2-6H,9H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIBPONLEKDCPQ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Foundational Role of Chiral Amines in Asymmetric Catalysis and Stereoselective Synthesis

Chiral amines are instrumental in the field of asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. These amines, and their derivatives, can act as chiral ligands for metal catalysts or as organocatalysts themselves. Their ability to create a chiral environment around a reactive center allows for the selective formation of one enantiomer over the other. This control over stereochemistry is crucial, as the biological activity of many molecules is dependent on their specific three-dimensional structure.

Stereoselective synthesis, the broader field encompassing asymmetric catalysis, relies heavily on the use of chiral auxiliaries, reagents, and catalysts. Chiral amines are frequently employed as chiral auxiliaries, temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be cleaved and recycled. Furthermore, enzymatic transformations and the resolution of racemic mixtures often utilize chiral amines or their derivatives. fiveable.menih.gov

Defining the Academic Context of R 1 3 Nitrophenyl Ethanamine Within Chiral Aromatic Amines

(R)-1-(3-Nitrophenyl)ethanamine belongs to the family of chiral aromatic amines, specifically α-methylbenzylamines. Its structure is characterized by a stereogenic center at the carbon atom adjacent to the amino group and a phenyl ring bearing a nitro group at the meta position. This specific substitution pattern imparts distinct electronic and steric properties to the molecule, influencing its reactivity and potential applications.

The presence of the nitro group, a strong electron-withdrawing group, significantly affects the electronic nature of the aromatic ring and the basicity of the amine. This electronic modification can be advantageous in certain catalytic applications and synthetic transformations. The "(R)" designation specifies the absolute configuration at the chiral center, which is crucial for its role in asymmetric synthesis, where the specific stereochemistry of the catalyst or auxiliary dictates the stereochemistry of the product.

Historical Development and Contemporary Research Trajectories for Enantiopure Amines

Asymmetric Catalytic Approaches to Enantiopure this compound

Direct asymmetric synthesis from prochiral precursors represents the most efficient route to single-enantiomer compounds, avoiding the loss of 50% of the material inherent in classical resolution. wikipedia.org Catalytic methods, employing either metal complexes, small organic molecules, or enzymes, are at the forefront of this field.

Chiral Ligand-Controlled Reductions of Prochiral Precursors (e.g., Imines, Oximes)

Asymmetric hydrogenation and transfer hydrogenation of prochiral C=N bonds in imines and oximes are powerful methods for producing chiral amines. These reactions typically involve a transition metal center (such as Iridium, Rhodium, or Ruthenium) coordinated to a chiral ligand. The ligand creates a chiral environment around the metal, directing the hydride transfer to one face of the substrate, thereby inducing enantioselectivity. researchgate.netgoogle.com

The direct asymmetric reductive amination (DARA) of the corresponding ketone, 3-nitroacetophenone, is a highly efficient one-step approach. nih.gov In this process, the ketone reacts with an amine source in the presence of a chiral catalyst and a reducing agent to form the chiral amine directly. google.comnih.gov

Key research findings in this area demonstrate the effectiveness of various catalytic systems:

Iridium-Catalyzed Asymmetric Reductive Amination: Iridium complexes featuring chiral phosphoramidite (B1245037) ligands have been successfully used for the DARA of a wide range of ketones, including aromatic ones. These systems can achieve high yields and excellent enantioselectivities. nih.gov

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): Noyori-type catalysts, which consist of a Ru(II) center, a chiral diamine ligand (like a TsDPEN derivative), and an η⁶-arene, are highly effective for the ATH of imines using formic acid/triethylamine as the hydrogen source. researchgate.net

Copper-Catalyzed Asymmetric Hydrosilylation: Copper hydride complexes ligated with chiral phosphines like DTBM-SEGPHOS can catalyze the enantioselective hydrosilylation of ketimines, which upon hydrolysis yield the chiral amine. organic-chemistry.org

Table 1: Examples of Chiral Ligand-Controlled Reductive Amination Approaches

Catalytic System Precursor Reducing Agent Key Features
[Ir(P,N-ligand)] Ketone + Amine H₂ Direct, one-step synthesis. Tunable ligands. nih.gov
[Ru(TsDPEN)(arene)]Cl Imine HCOOH/NEt₃ High efficiency and enantioselectivity for N-sulfonyl imines. researchgate.net
CuH(chiral phosphine) Imine Silane (e.g., TMDS) Uses an inexpensive silane; mild reaction conditions. organic-chemistry.org

Organocatalytic and Biocatalytic Pathways to Enantiomeric Purity

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often offering milder reaction conditions and unique selectivities.

Organocatalysis: Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), are prominent organocatalysts for the asymmetric reduction of imines. The CPA activates the imine by protonation, forming a chiral ion pair. A reducing agent, such as a Hantzsch ester or a borane, then delivers a hydride to the iminium ion, with the stereochemical outcome dictated by the chiral counter-anion. researchgate.net

Biocatalysis: Enzymes offer unparalleled selectivity under environmentally benign aqueous conditions. For the synthesis of this compound, two primary biocatalytic methods are relevant:

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the asymmetric reduction of imines or the direct reductive amination of ketones. They provide a direct route to the chiral amine with typically high enantiomeric excess. researchgate.netresearchgate.net

Transaminases (TAs): ω-Transaminases can synthesize chiral amines by transferring an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a prochiral ketone (3-nitroacetophenone). This approach is highly attractive due to its potential for 100% theoretical conversion and excellent enantioselectivity. nih.gov The use of transaminases is a leading industrial method for producing chiral amines. nih.gov

Table 2: Organocatalytic and Biocatalytic Synthesis Strategies

Method Catalyst Type Precursor Key Features
Organocatalysis Chiral Phosphoric Acid Imine Metal-free; reduction via Hantzsch ester or borane. researchgate.net
Biocatalysis Transaminase (ω-TA) Ketone + Amino Donor High enantioselectivity; mild aqueous conditions. nih.gov
Biocatalysis Imine Reductase (IRED) Imine or Ketone + Amine Direct reduction; avoids by-products. researchgate.net

Diastereoselective Synthesis and Chromatographic Resolution Techniques for this compound

When direct asymmetric synthesis is not feasible, the separation of a racemic mixture into its constituent enantiomers is a viable alternative.

Strategic Use of Chiral Resolving Agents for Diastereomeric Salt Formation and Separation

The most established method for resolving a racemic amine is its reaction with an enantiomerically pure chiral acid. libretexts.org This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.orglibretexts.org This difference allows for their separation by fractional crystallization. libretexts.org After separation, the desired enantiomer of the amine is recovered by treating the isolated diastereomeric salt with a base. wikipedia.org

Commonly used chiral resolving agents for racemic amines include:

(+)-Tartaric acid

(-)-Mandelic acid libretexts.org

(+)-Camphor-10-sulfonic acid libretexts.org

The success of this method depends heavily on finding a suitable combination of resolving agent and solvent that yields a significant difference in the solubility of the two diastereomeric salts. wikipedia.orgnih.gov

Dynamic Kinetic Resolution and Crystallization-Induced Asymmetric Transformation

Standard resolution is limited to a maximum theoretical yield of 50% for the desired enantiomer. wikipedia.org Dynamic kinetic resolution (DKR) and crystallization-induced asymmetric transformation (CIAT) are advanced techniques that can overcome this limitation, theoretically enabling a 100% yield.

Dynamic Kinetic Resolution (DKR): DKR combines the kinetic resolution of a racemate with an in-situ racemization of the slower-reacting (unwanted) enantiomer. For primary amines, this is often achieved by coupling an enzymatic acylation, catalyzed by a lipase (B570770) like Novozym-435, with a metal-catalyzed racemization of the unreacted amine. A palladium nanocatalyst, for instance, can effectively racemize the unacylated amine, continuously feeding it back into the enzymatic resolution cycle until all the starting material is converted into a single enantiomeric product (in this case, the acylated amine). organic-chemistry.orgnih.gov

Crystallization-Induced Asymmetric Transformation (CIAT): This technique, also known as second-order asymmetric transformation, is applicable when the enantiomers can be interconverted (racemized) in solution. researchgate.net The racemic amine is reacted with a chiral resolving agent to form a pair of diastereomeric salts that are in equilibrium in the solution phase. If conditions are chosen such that only one of the two diastereomeric salts is supersaturated and crystallizes out, the equilibrium will be continuously shifted (by Le Châtelier's principle) to produce more of that less-soluble salt, ultimately converting the entire mixture into a single solid diastereomer. researchgate.netprinceton.edu

Convergent and Divergent Synthetic Routes from Nitroaromatic Precursors

The synthesis of this compound inherently starts from a nitroaromatic precursor, with 3-nitroacetophenone being the most common starting point. Various synthetic strategies can converge on the target molecule from this and other related nitro-compounds.

Convergent Routes:

Route A (Reductive Amination): 3-Nitroacetophenone undergoes direct asymmetric reductive amination or is converted to an imine/oxime followed by chiral ligand-controlled reduction to yield the final product. This is a highly convergent approach where the aromatic core and the side chain are assembled before the chiral center is set.

Route B (Nitration then Reduction): An alternative, though often less efficient, route involves the asymmetric reduction of acetophenone (B1666503) to (R)-1-phenylethanamine, followed by regioselective nitration. This pathway is challenging due to the difficulty in controlling the position of nitration on the activated ring.

Divergent Routes from Nitroaromatics: The synthesis can also be viewed from the perspective of how the nitroaromatic precursor itself is derived. For example, β-phenylethylamine can be acetylated and then nitrated to produce N-acetyl-p-nitrophenylethylamine, demonstrating a path to a nitroaromatic amine from a non-nitrated precursor. google.com More complex nitroaromatics can be synthesized via ring-transformation reactions, where a substrate like 1-methyl-3,5-dinitro-2-pyridone reacts with a ketone and an ammonia (B1221849) source to build substituted nitroaniline or nitropyridine structures. mdpi.com These more elaborate nitroaromatics could then, in principle, be further functionalized to create precursors for chiral amine synthesis.

A typical and direct synthesis starts with 3-nitroacetophenone, which is readily available. The key enantioselective step, be it catalytic reduction or resolution, is then performed on this substrate or a simple derivative thereof, representing the most common and convergent strategy.

Ref-3

The Integral Role of this compound as a Chiral Building Block in Organic Transformation

This compound is a valuable chiral building block in organic synthesis. Its utility stems from the presence of a stereogenic center, the (R)-configured carbon bearing the amino group, and the synthetically versatile nitrophenyl moiety. This combination allows it to serve as a foundational element for constructing complex, enantiomerically pure molecules, which is of paramount importance in fields like medicinal chemistry and materials science. bldpharm.comambeed.com The nitro group can be readily transformed into other functional groups, most commonly an amine via reduction, further expanding its synthetic potential.

Mechanistic Elucidation and Stereochemical Control in Reactions Involving R 1 3 Nitrophenyl Ethanamine

Understanding the Origins of Enantioselectivity and Diastereoselectivity

The primary application of (R)-1-(3-nitrophenyl)ethanamine in stereochemical control often involves its use as a chiral resolving agent or as a chiral auxiliary. In both roles, its inherent chirality is transferred to other molecules to influence the formation of a desired stereoisomer.

One of the most established methods for separating a racemic mixture (a 1:1 mixture of two enantiomers) is through diastereomeric salt formation. wikipedia.orglibretexts.org When a racemic acid is treated with an enantiomerically pure amine like this compound, two diastereomeric salts are formed. libretexts.org These salts, unlike the original enantiomers, have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. wikipedia.orglibretexts.org Once separated, the pure enantiomers of the acid can be recovered by removing the chiral amine. libretexts.org

When this compound is covalently incorporated into a reactant molecule, it acts as a chiral auxiliary. This auxiliary group directs the stereochemical course of subsequent reactions, leading to the preferential formation of one diastereomer over another. A key principle governing this diastereoselectivity is the creation of a sterically defined environment around the reactive center. For instance, in the reduction of imines or ketones derived from chiral phenylethylamines, the approach of a reagent is often dictated by established stereochemical models like the Felkin-Ahn model. researchgate.net This model predicts the nucleophilic attack to occur from the least hindered face of the carbonyl or imine group, based on the conformational arrangement of the substituents on the adjacent chiral center. nih.gov The bulky phenyl group of the auxiliary, in its lowest energy conformation, shields one face of the molecule, thereby directing the incoming reagent to the opposite face and establishing a new stereocenter with a predictable configuration. researchgate.net

Impact of Reaction Parameters on Stereochemical Outcomes

The degree of stereoselectivity in a chemical reaction is not solely dependent on the chiral auxiliary but is also highly sensitive to various reaction parameters. These include the choice of reagents, solvent, temperature, and catalyst. The interplay of these factors can significantly alter the energy landscape of the reaction, favoring the transition state leading to one diastereomer over the other.

A clear illustration of this is the diastereoselective reduction of imines formed from chiral phenylethylamine derivatives. researchgate.net The choice of the reducing agent, for example, can have a dramatic impact on the diastereomeric ratio of the product. Studies on related systems have shown that varying the steric bulk of borohydride (B1222165) reagents can invert or enhance the stereochemical outcome.

Table 1: Effect of Reducing Agents on the Diastereoselectivity of Imine Reduction

Reducing AgentDiastereomeric Ratio (a:b)
Sodium Borohydride (NaBH₄)Moderate
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Good
Sodium Cyanoborohydride (NaBH₃CN)Moderate to Good

This table is illustrative and based on general findings for reductions of imines derived from chiral phenylethylamines. Specific ratios depend on the exact substrate and conditions. researchgate.net

The solvent can also play a crucial role by influencing the conformation of the substrate and the transition state. researchgate.net Protic solvents, for instance, can engage in hydrogen bonding with the substrate or reagents, altering their reactivity and the steric environment, which may lead to different stereochemical outcomes compared to aprotic solvents. researchgate.net Similarly, reaction temperature can affect the flexibility of the molecule and the relative energy differences between competing transition states. Lower temperatures generally enhance selectivity by amplifying these small energy differences.

Computational Chemistry and Quantum Mechanical Studies of Reaction Mechanisms

To gain a deeper, molecular-level understanding of the factors governing stereoselectivity, chemists increasingly turn to computational chemistry and quantum mechanical studies. nih.govresearchgate.net These methods allow for the detailed examination of reaction pathways, the structures and energies of transition states, and the non-covalent interactions that dictate the stereochemical outcome.

Density Functional Theory (DFT) is a powerful tool used to model the geometries of reactants, intermediates, and transition states. nih.govresearchgate.net For reactions involving chiral auxiliaries like this compound, DFT calculations can be used to predict the most stable conformations of the substrate. By calculating the energies of the different transition states leading to the possible diastereomeric products, researchers can predict the major product of a reaction and understand the origin of the selectivity. researchgate.netresearchgate.net For example, computational studies on imines derived from (S)-1-phenylethylamine have been used to analyze the relative energies of cis- and trans-imine conformations and how these conformations influence the facial bias during reduction. researchgate.net

These computational models can elucidate subtle steric and electronic effects that are difficult to probe experimentally. frontiersin.org For instance, they can quantify the stabilizing or destabilizing interactions between the chiral auxiliary and the approaching reagent in the transition state. This predictive power is invaluable for designing new, more effective chiral auxiliaries and for optimizing reaction conditions to achieve higher levels of stereocontrol.

Advanced Derivatization Strategies and Analytical Techniques for R 1 3 Nitrophenyl Ethanamine in Research

Chiral Derivatizing Agents for Enantiomeric Excess Determination and Chromatographic Separation

The determination of enantiomeric excess (ee) and the separation of enantiomers are critical steps in the analysis of chiral compounds like (R)-1-(3-nitrophenyl)ethanamine. One effective strategy involves the use of chiral derivatizing agents (CDAs). These reagents react with the enantiomers of the target compound to form diastereomers. Since diastereomers possess different physical properties, they can be separated and quantified using standard chromatographic techniques. nih.gov

High-performance liquid chromatography (HPLC) is a widely employed technique for the enantioselective separation of chiral amines. mdpi.com The use of chiral stationary phases (CSPs) within HPLC columns allows for the direct separation of enantiomers. mdpi.com However, in cases where direct separation is challenging, derivatization with a CDA to form diastereomers that can be resolved on a non-chiral stationary phase is a valuable alternative. nih.gov The choice of CDA is crucial and depends on the functional group of the analyte. For primary amines like this compound, a variety of CDAs are available.

A notable example of a CDA is (1R,2R)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propyl isothiocyanate, which has been successfully used for the enantioseparation of β-blockers by forming thiourea (B124793) diastereomers. nih.gov Another approach involves the use of Edman-type chiral benzofuran-derived CDAs, such as (R/S)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS), which react with primary amines to form fluorescent thiourea derivatives. nih.gov The resulting diastereomers can then be separated and quantified, allowing for the determination of the enantiomeric excess of the original amine. nih.gov

The selection of the appropriate CDA and chromatographic conditions is essential for achieving baseline separation of the diastereomers, which is necessary for accurate quantification. nih.gov Factors such as the solvent composition of the mobile phase and the type of stationary phase can significantly impact the resolution of the separation. mdpi.comnih.gov

Table 1: Examples of Chiral Derivatizing Agents for Amines

Chiral Derivatizing Agent (CDA)Analyte Functional GroupResulting DerivativeAnalytical Technique
(1R,2R)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propyl isothiocyanatePrimary AminesThiourea diastereomersReversed-phase HPLC nih.gov
(R/S)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS)Primary and Secondary AminesFluorescent thiourea derivativesLC-MS/MS nih.gov
2-formylphenylboronic acid and (S)-BINOLPrimary AminesDiastereoisomeric iminoboronate esters¹H NMR Spectroscopy researchgate.net

Spectroscopic Methods for Stereochemical Assignment (e.g., NMR, CD Spectroscopy)

Spectroscopic techniques are indispensable tools for the elucidation of the three-dimensional structure of molecules, including the absolute configuration of chiral centers. For this compound, Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are particularly powerful methods for stereochemical assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR spectroscopy cannot directly distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents can induce diastereotopicity, leading to separate signals for the different enantiomers in the NMR spectrum. researchgate.netresearchgate.net For instance, reacting a racemic amine with a chiral acid will produce a mixture of diastereomeric salts, which will exhibit distinct NMR spectra. researchgate.net A specific protocol for determining the enantiomeric excess of chiral primary amines involves derivatization with 2-formylphenylboronic acid and (S)-BINOL, which forms diastereoisomeric iminoboronate ester complexes that show baseline-resolved signals for the imino proton in the ¹H NMR spectrum. researchgate.net The integration of these signals allows for the quantification of each enantiomer.

Furthermore, detailed analysis of ¹H and ¹³C NMR spectra, often aided by two-dimensional NMR techniques like COSY, HSQC, and HMBC, is crucial for the complete structural elucidation of novel derivatives of this compound. mdpi.comresearchgate.net For example, in the ¹H NMR spectrum of 1-(3-nitrophenyl)ethanol, a related compound, the chemical shifts of the protons are influenced by the substituents on the aromatic ring. chegg.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the stereochemistry of a molecule and can be used to determine the absolute configuration of enantiomers. The CD spectrum of a chiral compound is a unique fingerprint of its three-dimensional structure. nist.gov By comparing the experimental CD spectrum of an unknown enantiomer to the calculated spectrum of a known configuration, the absolute stereochemistry can be assigned. nist.gov The conformation of the molecule can significantly influence the CD spectrum, making it a powerful tool for conformational analysis as well. nist.gov

Strategic Chemical Modification for Targeted Research Applications (e.g., probes)

The chemical structure of this compound can be strategically modified to create derivatives with specific properties for targeted research applications. These modifications can transform the molecule into a probe for studying biological systems or a building block for the synthesis of more complex molecules.

One common modification involves the reaction of the primary amine group to form amides, sulfonamides, or thioureas. researchgate.net For example, thiourea derivatives have been synthesized from aromatic amines and isothiocyanates, and these compounds have shown a wide range of biological activities. researchgate.net The synthesis of 1-nicotinoyl-3-(m-nitrophenyl)thiourea, for instance, involves the reaction of nicotinoyl isothiocyanate with 3-nitroaniline, a compound structurally related to this compound. researchgate.net

The nitro group on the phenyl ring also offers a handle for further chemical transformations. For instance, it can be reduced to an amino group, which can then be further functionalized. This opens up possibilities for creating a diverse library of compounds based on the this compound scaffold. The synthesis of amines from biomass-derived furan (B31954) compounds often involves reductive amination, a process that can be applied to derivatives of this compound to introduce new functionalities. mdpi.com

These strategically modified derivatives can be used as molecular probes to investigate biological processes. For example, by attaching a fluorescent tag or a reactive group, the molecule can be used to label specific proteins or cellular compartments. The development of such probes is crucial for advancing our understanding of complex biological systems.

Future Directions and Emerging Research Avenues for R 1 3 Nitrophenyl Ethanamine

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards continuous-flow and automated processes, which offer enhanced safety, efficiency, and scalability compared to traditional batch methods. researchgate.netnih.gov The integration of (R)-1-(3-nitrophenyl)ethanamine synthesis and its subsequent derivatization into these modern platforms represents a significant area for future development.

Continuous-flow reactors are particularly well-suited for reactions involving potentially hazardous reagents or intermediates, such as those often used in nitration and reduction processes. beilstein-journals.orgnih.govnih.gov The metal-free reduction of nitro compounds using reagents like trichlorosilane (B8805176) has been successfully demonstrated in continuous-flow systems, offering a pathway to safer and more controlled synthesis of the corresponding amines, including precursors to this compound. beilstein-journals.orgnih.gov Future research will likely focus on optimizing these flow processes for the enantioselective synthesis and derivatization of this specific chiral amine.

Automated synthesis platforms, capable of performing multi-step reactions and purifications without manual intervention, are revolutionizing the way compound libraries are generated. nih.govorganic-chemistry.org One-pot multicomponent procedures for the synthesis of chiral amines are particularly amenable to automation. organic-chemistry.org The development of robust, automated protocols for reactions involving this compound would accelerate the exploration of its chemical space and the discovery of new molecules with desired properties.

Platform Potential Application for this compound Key Advantages Relevant Research Findings
Continuous Flow Chemistry Synthesis via reduction of 3-nitroacetophenone or related precursors; Derivatization reactions.Enhanced safety, improved heat and mass transfer, scalability, process control.Metal-free reduction of nitro compounds has been achieved in flow, offering high yields and purity. beilstein-journals.orgnih.gov
Automated Synthesis High-throughput synthesis of compound libraries based on the this compound scaffold.Increased efficiency, rapid diversification, suitability for creating libraries for screening.One-pot multicomponent synthesis of free α-chiral amines is suitable for automated parallel synthesis. organic-chemistry.org

Exploration in Sustainable and Environmentally Benign Synthetic Processes

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the use of renewable resources, reduction of waste, and employment of environmentally benign reaction conditions. The synthesis of this compound and its derivatives is an area ripe for the application of these principles.

A key transformation in the synthesis is the reduction of a nitro group. Traditional methods often employ stoichiometric metal reductants (e.g., tin, iron) in strong acids, generating significant waste. stackexchange.comyoutube.com Future research is geared towards catalytic and more sustainable alternatives. Photocatalytic reduction of nitroaromatic compounds, such as 3-nitroacetophenone, using systems like β-cyclodextrin-TiO2 under sunlight, presents a green alternative. researchgate.net

Biocatalysis offers another powerful tool for the sustainable synthesis of chiral amines. Enzymes can operate under mild conditions and exhibit high enantioselectivity, reducing the need for chiral resolving agents or complex asymmetric catalysts. The asymmetric reductive amination of ketones, a common route to chiral amines, can be achieved using engineered enzymes. researchgate.net The biocatalytic reduction of a precursor like 3-nitroacetophenone or the direct amination of a related alcohol could provide a highly efficient and green route to this compound.

Sustainable Approach Application to this compound Synthesis Advantages Illustrative Research
Photocatalysis Reduction of 3-nitroacetophenone precursor.Utilizes renewable energy (sunlight), mild conditions.Photocatalytic reduction of 3-nitroacetophenone has been demonstrated with systems like β-CD-TiO2. researchgate.net
Biocatalysis Enantioselective reduction of a precursor ketone or reductive amination.High enantioselectivity, mild reaction conditions, reduced waste.Chemoenzymatic synthesis of related chiral amines like (S)- and (R)-1-(3-methoxyphenyl)ethylamine has been developed. researchgate.net
Green Reducing Agents Reduction of the nitro group.Avoids toxic heavy metals, reduces waste streams.Methods using NaBH4 with catalytic systems or metal-free reductions with HSiCl3 are being explored. beilstein-journals.orgresearchgate.net

Novel Catalytic Applications and Multicomponent Reaction Development

The dual functionality of this compound—a chiral amine and a nitro-substituted aromatic—makes it an intriguing component for the development of new catalytic methods and multicomponent reactions (MCRs).

While often used as a building block, the chiral amine moiety of this compound has the potential to act as an organocatalyst. Chiral amines are known to catalyze asymmetric conjugate additions to electron-deficient olefins like nitroolefins through enamine activation. nih.gov Future studies could explore the catalytic activity of this compound or its derivatives in such transformations. Furthermore, it can serve as a chiral ligand for metal-catalyzed asymmetric reactions.

Multicomponent reactions, where three or more reactants combine in a single step to form a complex product, are highly atom-economical and efficient. nih.gov The development of new MCRs that incorporate this compound would be a significant advance. For instance, its primary amine function allows it to participate in well-known MCRs like the Ugi or Mannich reactions, leading to complex and diverse molecular scaffolds. The nitro group can then be used as a handle for further transformations.

Research Avenue Role of this compound Potential Outcomes Supporting Concepts
Organocatalysis As a chiral amine catalyst.Asymmetric synthesis of complex molecules via enamine or iminium ion intermediates.Chiral amines are established organocatalysts for various asymmetric transformations. nih.gov
Multicomponent Reactions (MCRs) As a chiral amine component (e.g., in Ugi or Mannich reactions).Rapid generation of diverse libraries of complex, chiral, nitro-containing molecules.Asymmetric multicomponent cascade reactions involving nitro compounds have been developed. nih.gov
Chiral Ligand Synthesis As a precursor for novel chiral ligands.Development of new catalysts for asymmetric synthesis.Chiral 1,2-diamines, which could be synthesized from such precursors, are valuable ligands.

Application in the Discovery of New Chemical Entities

The structural features of this compound make it an attractive starting point for the synthesis of new chemical entities (NCEs) with potential therapeutic applications. The phenylethylamine core is a common motif in many biologically active compounds and neurotransmitters. The chiral center is crucial for specific interactions with biological targets, and the nitro group can be readily converted to an amine, which can then be further functionalized. nih.gov

Derivatives of phenylethanolamine have been investigated as potent and selective beta-3 adrenergic receptor agonists, which are targets for treating type II diabetes and obesity. nih.gov This suggests that novel derivatives synthesized from this compound could be explored for similar activities. Moreover, related nitrophenyl intermediates have been utilized in the synthesis of blockbuster drugs like the anticoagulant Apixaban and the overactive bladder treatment Mirabegron, highlighting the value of this chemical class in medicinal chemistry. google.comgoogle.com

Future research will likely focus on using this compound as a scaffold to generate libraries of diverse compounds for screening against various biological targets. The synthesis of novel thiourea (B124793) derivatives with anti-inflammatory activity from related nitroanilines also points towards a promising direction for creating new anti-inflammatory agents. e3s-conferences.org

Therapeutic Area Rationale for using this compound scaffold Examples of Related Bioactive Molecules
Metabolic Diseases The phenylethanolamine core is present in beta-3 adrenergic receptor agonists.Novel phenylethanolamine derivatives show potent agonistic activity at the beta3-AR. nih.gov
Cardiovascular Diseases Nitrophenyl precursors are used in the synthesis of anticoagulants.An intermediate for the synthesis of Apixaban contains a nitrophenyl group. google.com
Urology p-Nitrophenyl ethylamine (B1201723) is a key starting material for drugs treating overactive bladder.Mirabegron is synthesized from a p-nitrophenyl ethylamine derivative. google.com
Anti-inflammatory Agents The nitroaniline moiety can be used to synthesize compounds with anti-inflammatory properties.1-nicotinoyl-3-(meta-nitrophenyl)-thiourea derivatives have shown anti-inflammatory activity. e3s-conferences.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-1-(3-nitrophenyl)ethanamine with high enantiomeric purity?

  • Methodology : Stereoselective synthesis can be achieved via asymmetric hydrogenation of the corresponding imine precursor using chiral catalysts like Ru-BINAP complexes. Alternatively, kinetic resolution using enzymes (e.g., lipases) or chiral auxiliaries (e.g., (R)-(+)-1-(1-naphthyl)ethylamine) can isolate the (R)-enantiomer .
  • Validation : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Cross-reference with crystallographic data (e.g., SHELX-refined structures) for absolute configuration confirmation .

Q. How can the structure of this compound be confirmed experimentally?

  • Techniques :

  • Single-crystal X-ray diffraction : Resolve the absolute configuration using SHELX software for refinement .
  • Spectroscopy : Compare 1^1H/13^{13}C NMR shifts with PubChem data for the (S)-enantiomer (e.g., coupling patterns for the nitro and ethanamine groups) .
  • Mass spectrometry : Match exact mass (e.g., 181.074 g/mol) using high-resolution MS to rule out impurities .

Q. What safety precautions are critical when handling this compound?

  • Hazards : While toxicological data are limited for this compound, structurally similar nitroaromatics (e.g., 1-(2-amino-6-nitrophenyl)ethanone) require precautions against inhalation, skin contact, and reactive byproducts .
  • Protocols : Use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C under inert atmosphere to prevent decomposition .

Advanced Research Questions

Q. How do computational methods like DFT predict the electronic properties of this compound?

  • Approach : Use hybrid functionals (e.g., B3LYP) in Gaussian or ORCA software to calculate HOMO/LUMO energies, electrostatic potential maps, and nitro group charge distribution. Compare thermochemical accuracy (<2.4 kcal/mol deviation) with experimental data .
  • Applications : Predict reactivity in nucleophilic substitution or redox reactions involving the nitro group.

Q. What analytical challenges arise in distinguishing this compound from its (S)-enantiomer in complex matrices?

  • Challenges : Overlapping chromatographic peaks in non-chiral columns; matrix interference in biological samples.
  • Solutions :

  • Chiral GC/MS : Use β-cyclodextrin-based columns for separation.
  • Derivatization : Employ chiral derivatizing agents (e.g., Mosher’s acid chloride) to enhance MS detection limits .

Q. How does the nitro group’s position (meta vs. para) influence the compound’s biological or catalytic activity?

  • Experimental Design : Synthesize analogs (e.g., (R)-1-(4-nitrophenyl)ethanamine) and compare:

  • Biological assays : Test binding affinity to receptors (e.g., amine transporters) via radioligand displacement.
  • Catalytic studies : Evaluate enantioselectivity in asymmetric catalysis (e.g., ketone reductions) .

Q. What role does this compound play in the synthesis of pharmacologically active compounds?

  • Case Study : As a precursor to N-acetyl Norfentanyl analogs, optimize reaction conditions (e.g., acetylation with acetic anhydride) to minimize byproducts like despropionyl derivatives .
  • Quality Control : Use LC-UV (λmax ~255 nm) and 19^{19}F NMR (for trifluoromethyl analogs) to verify purity ≥98% .

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